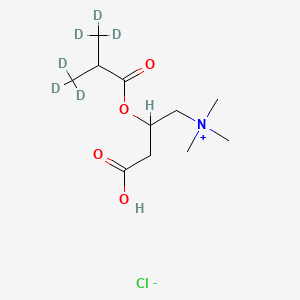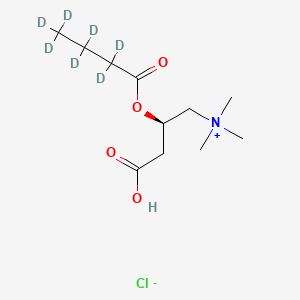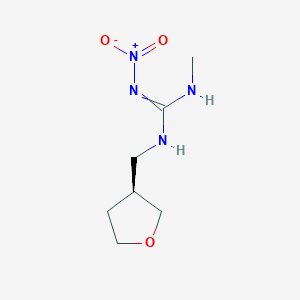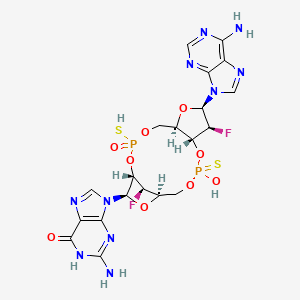
Alfuzosin-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alfuzosin-13C,d3 is a labeled analog of Alfuzosin, a pharmaceutical drug belonging to the alpha-1 adrenergic antagonist class. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Alfuzosin is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland .
Méthodes De Préparation
The preparation of Alfuzosin-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Alfuzosin molecule. The synthetic routes typically involve the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving stringent process parameter control to ensure product quality .
Analyse Des Réactions Chimiques
Alfuzosin-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alfuzosin-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic Studies: The labeled isotopes allow for precise tracking of the compound’s distribution, metabolism, and excretion in biological systems.
Metabolic Research: The compound is used to study metabolic pathways and the effects of deuterium substitution on drug metabolism.
Clinical Diagnostics: this compound is used as an internal standard in mass spectrometry for the quantification of Alfuzosin in biological samples.
Environmental Studies: The compound is used to trace the environmental fate and transport of pharmaceuticals .
Mécanisme D'action
Alfuzosin-13C,d3, like its non-labeled counterpart, exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets involved include alpha-1 adrenergic receptors, and the pathways affected involve the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Alfuzosin-13C,d3 is unique due to its isotopic labeling, which provides advantages in research applications. Similar compounds include:
Tamsulosin: Another alpha-1 adrenergic antagonist used in the treatment of BPH. It has a similar mechanism of action but lacks isotopic labeling.
Doxazosin: Also an alpha-1 adrenergic antagonist used for BPH and hypertension. It differs in its pharmacokinetic profile and clinical applications.
Terazosin: Another alpha-1 blocker used for BPH and hypertension, with a different duration of action and side effect profile compared to Alfuzosin
This compound stands out due to its specific use in research involving isotopic labeling, providing valuable insights into drug metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C19H27N5O4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuterio(113C)methyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1+1D3 |
Clé InChI |
WNMJYKCGWZFFKR-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
SMILES canonique |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)





![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)


